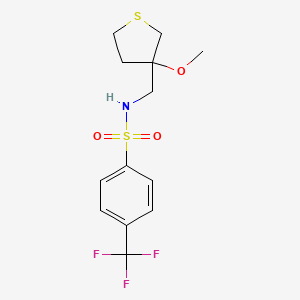

![molecular formula C11H7ClN2OS B2719743 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile CAS No. 860648-95-9](/img/structure/B2719743.png)

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

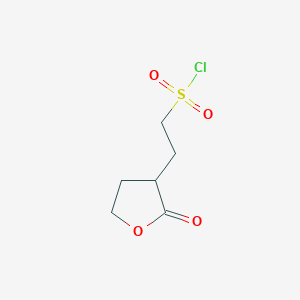

“3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile” is a chemical compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The empirical formula of this compound is C11H7ClN2OS and it has a molecular weight of 250.7 .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The InChI code for the compound is 1S/C11H9ClNO2S/c12-11-13-5-10 (16-11)7-15-9-3-1-2-8 (4-9)6-14/h1-6,16H,7H2 .Physical And Chemical Properties Analysis

The compound is likely to be solid at room temperature . Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Antiproliferative and Apoptosis Inducing Activities

Research has shown that certain benzothiazole derivatives, such as 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile, can exhibit antiproliferative and apoptosis-inducing activities, particularly in human leukemia cells. These compounds have been observed to induce programmed cell death through mitochondrial/caspase 9/caspase 3-dependent pathways, which could have implications for cancer treatment strategies (Repický, Jantová, & Cipak, 2009).

Antifungal, Insecticidal, and Herbicidal Activities

Benzothiazole derivatives have been evaluated for various biological activities including antifungal, insecticidal, and herbicidal properties. Certain benzothiazoles have shown potential as herbicides, with specific substituents like chloro, methoxy, and ethoxy groups enhancing their effectiveness. This suggests a possible application in agriculture and pest control (Hisano, Ichikawa, Tsumoto, & Tasaki, 1982).

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have been extensively studied. For instance, certain compounds derived from benzothiazoles have demonstrated significant activity against a variety of microbial strains, highlighting their potential use in developing new antimicrobial agents (Mohamed et al., 2012).

Photodynamic Therapy for Cancer Treatment

Benzothiazole derivatives have been investigated for their potential in photodynamic therapy for cancer treatment. Research on zinc phthalocyanine derivatives substituted with benzothiazole groups has revealed promising results, including high singlet oxygen quantum yield, which is crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Use in Dye Sensitized Solar Cells

In the field of renewable energy, benzonitrile-based electrolytes have shown beneficial effects when used in Dye Sensitized Solar Cells (DSSCs). Their low vapor pressure contributes to the long-term stability of the cells, suggesting their suitability for sustainable energy applications (Latini, Aldibaja, Cavallo, & Gozzi, 2014).

Analyse Biochimique

Biochemical Properties

Thiazole compounds are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole compounds have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism

Molecular Mechanism

Thiazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2OS/c12-11-14-6-10(16-11)7-15-9-3-1-2-8(4-9)5-13/h1-4,6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMBCJLJVNLHTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methoxyphenyl)amino]butanoic acid](/img/structure/B2719662.png)

![1-{1-[2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2719663.png)

![4-methoxy-N-[[(4-methoxybenzoyl)amino]-(3-methoxyphenyl)methyl]benzamide](/img/structure/B2719668.png)

![Ethyl 4-[[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2719672.png)

![(E)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-(thiophen-2-ylmethylene)benzohydrazide](/img/structure/B2719674.png)

![1-(2,6-dimethylmorpholino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2719675.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxyacetamide](/img/structure/B2719677.png)